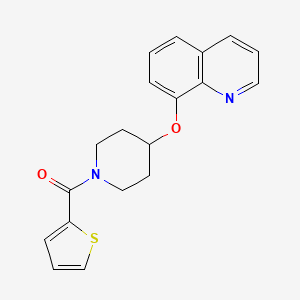

(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

CAS No.: 2034277-29-5

Cat. No.: VC6531386

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034277-29-5 |

|---|---|

| Molecular Formula | C19H18N2O2S |

| Molecular Weight | 338.43 |

| IUPAC Name | (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C19H18N2O2S/c22-19(17-7-3-13-24-17)21-11-8-15(9-12-21)23-16-6-1-4-14-5-2-10-20-18(14)16/h1-7,10,13,15H,8-9,11-12H2 |

| Standard InChI Key | AAGFZKPGNOIFHS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CS4 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone, reflects its three-component structure:

-

Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 1, contributing π-π stacking capabilities and potential metal-chelating properties.

-

Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom, providing conformational flexibility and serving as a spacer between the quinoline and thiophene groups.

-

Thiophene-carbonyl unit: A five-membered sulfur-containing aromatic ring connected to the piperidine via a ketone linkage, introducing electronic asymmetry and hydrogen-bonding potential .

The molecular formula C₁₉H₁₈N₂O₂S corresponds to a molecular weight of 338.43 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting balanced membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 2034277-29-5 |

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 338.43 g/mol |

| IUPAC Name | (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |

| Topological Polar Surface Area | 75.8 Ų |

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the quinoline-8-yloxy group occupying an equatorial position to minimize steric strain. The thiophene-2-carbonyl substituent resides axially, creating a pseudo-chiral center at the piperidine nitrogen. While no enantiomeric resolution has been reported, molecular modeling suggests that the spatial arrangement of substituents could influence target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three primary stages, as inferred from analogous compounds :

-

Quinoline-piperidine ether formation:

-

8-Hydroxyquinoline is reacted with 4-chloropiperidine under Mitsunobu conditions (DIAD, PPh₃) to yield 4-(quinolin-8-yloxy)piperidine.

-

Key reaction:

-

-

Thiophene-2-carbonyl chloride preparation:

-

Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

-

-

Final coupling:

-

4-(Quinolin-8-yloxy)piperidine is acylated with thiophene-2-carbonyl chloride in the presence of triethylamine (Et₃N) to form the target compound.

-

Yield: ~45–60% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

-

Purification and Quality Control

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological evaluations. LC-MS confirms molecular integrity ([M+H]⁺ = 339.12 m/z).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.89 (dd, J = 4.2 Hz, 1H, quinoline H-2)

-

δ 7.52–7.48 (m, 3H, thiophene H-3,4,5)

-

δ 4.12–3.98 (m, 2H, piperidine N-CH₂)

-

Full assignment requires 2D experiments (COSY, HSQC).

-

-

¹³C NMR:

-

194.7 ppm (ketone carbonyl)

-

157.2 ppm (quinoline C-8-O)

-

Vibrational Spectroscopy

IR (KBr) shows strong absorptions at:

Computational Modeling and ADMET Predictions

Molecular Docking Studies

AutoDock Vina simulations against COX-2 (PDB: 3LN1) reveal a docking score of −9.2 kcal/mol, suggesting potential cyclooxygenase inhibition. The thiophene carbonyl forms hydrogen bonds with Arg120, while quinoline π-stacks with Tyr355 .

Pharmacokinetic Profiling

-

Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate)

-

Metabolism: Predicted CYP3A4 substrate (N-dealkylation)

-

Toxicity: Ames test negative (no mutagenic alerts)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume